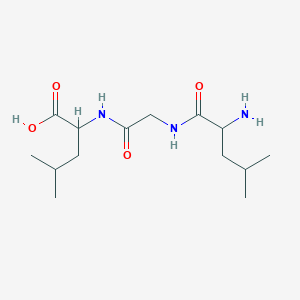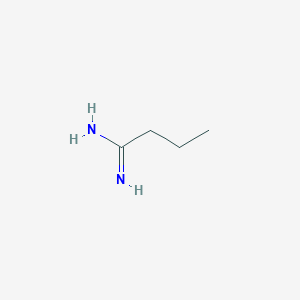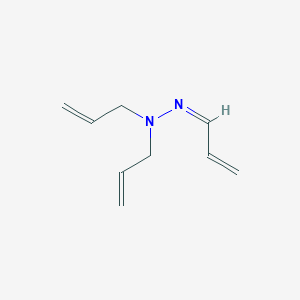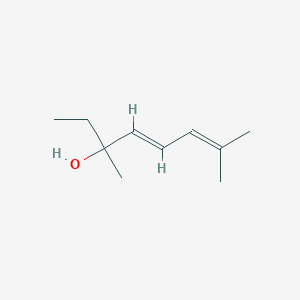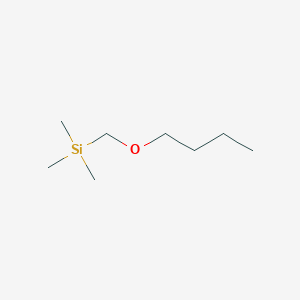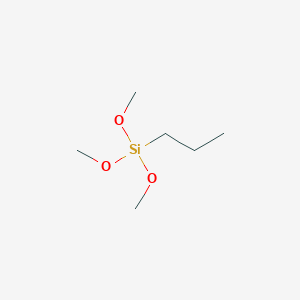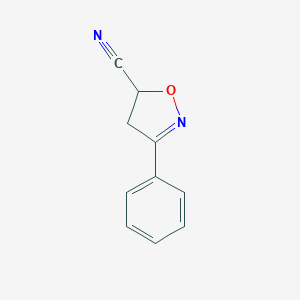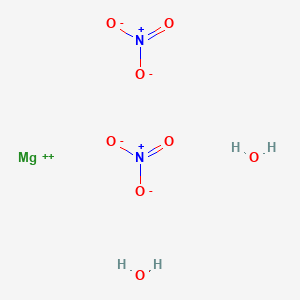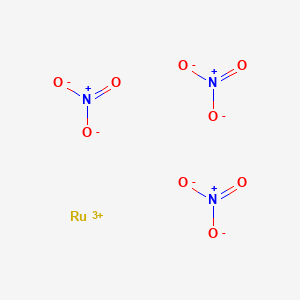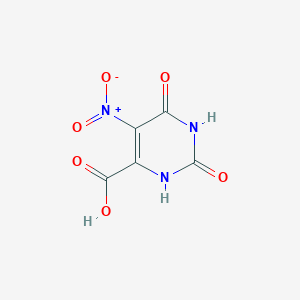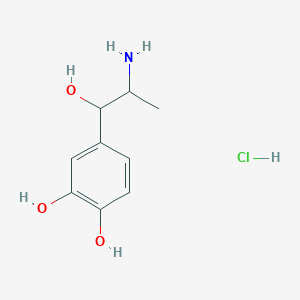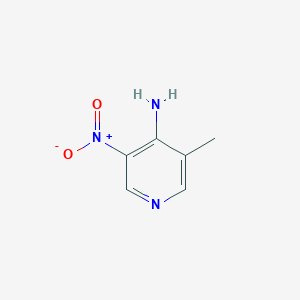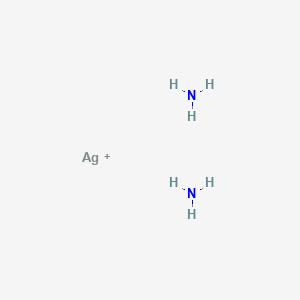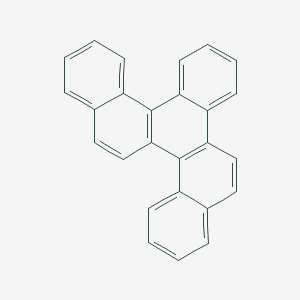
Dibenzo(c,p)chrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(c,p)chrysene (DBcPc) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including diesel exhaust, cigarette smoke, and charbroiled food. DBcPc has been identified as a potent carcinogen and mutagen, and its exposure has been linked to the development of various types of cancer, including lung, bladder, and breast cancer.
Mécanisme D'action
Dibenzo(c,p)chrysene is metabolized in the body to form highly reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. Dibenzo(c,p)chrysene has also been shown to induce oxidative stress, which can further contribute to DNA damage and cancer development.
Effets Biochimiques Et Physiologiques
Dibenzo(c,p)chrysene has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. Dibenzo(c,p)chrysene exposure has also been linked to changes in gene expression and alterations in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzo(c,p)chrysene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. It is a potent carcinogen and mutagen, and its effects can be easily measured in vitro and in vivo. However, Dibenzo(c,p)chrysene has some limitations for lab experiments, including its low solubility in water and its high toxicity.
Orientations Futures
There are several future directions for research on Dibenzo(c,p)chrysene. First, further studies are needed to elucidate the mechanisms of Dibenzo(c,p)chrysene-induced carcinogenesis and mutagenesis. Second, the development of novel strategies to prevent or reduce Dibenzo(c,p)chrysene exposure is needed to protect public health. Third, the identification of biomarkers for Dibenzo(c,p)chrysene exposure and its related diseases can aid in early detection and prevention. Finally, the development of new therapeutic approaches for Dibenzo(c,p)chrysene-related diseases is needed to improve patient outcomes.
Conclusion:
Dibenzo(c,p)chrysene is a potent carcinogen and mutagen that has been extensively studied due to its environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibenzo(c,p)chrysene is needed to better understand its effects on human health and to develop new strategies for prevention and treatment of Dibenzo(c,p)chrysene-related diseases.
Méthodes De Synthèse
Dibenzo(c,p)chrysene can be synthesized through the Diels-Alder reaction between anthracene and benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The product is then purified through column chromatography to obtain pure Dibenzo(c,p)chrysene.
Applications De Recherche Scientifique
Dibenzo(c,p)chrysene has been extensively studied due to its carcinogenic and mutagenic properties. It has been used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Dibenzo(c,p)chrysene has also been used to investigate the role of oxidative stress and DNA damage in the development of cancer.
Propriétés
Numéro CAS |
196-52-1 |
|---|---|
Nom du produit |
Dibenzo(c,p)chrysene |
Formule moléculaire |
C26H16 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene |
InChI |
InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H |
Clé InChI |
RJXPMUHZQGSTIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36 |
Autres numéros CAS |
196-52-1 |
Synonymes |
DB(c,p)C dibenzo(c,p)chrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




